6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-15-9-5-4-8-13(15)16-11-10-14-17(20-16)21-22(18(14)23)12-6-2-1-3-7-12/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTZVNKTNXLVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that facilitate the cyclization process is also common. Industrial methods focus on maximizing yield while minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper, and conditions like elevated temperatures or the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, are of significant interest for drug development.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The aromatic rings and heterocyclic core allow it to bind with high affinity to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Adavosertib () shares a pyrazolo-pyrimidinone core but includes a hydroxypropan-2-yl group on the pyridine ring, enhancing solubility and kinase selectivity.
- Triazolo-thiadiazole derivatives () exhibit distinct bioactivity due to sulfur-containing rings, which improve metabolic stability compared to pyrazolo-pyridines.
Antineoplastic Activity
- Adavosertib inhibits WEE1 kinase, disrupting DNA repair in cancer cells. Its IC50 values range from 10–100 nM in preclinical models .
- Compound 3b (), a triazolo-thiadiazole with a 2-chlorophenyl group, shows anti-inflammatory activity (ED50 = 25 mg/kg) but lower cytotoxicity than the target compound’s structural analogs .
- LGH00045 (), bearing a 2-chlorophenyl group and furan substituent, inhibits CDC25B phosphatase (IC50 = 0.82 µM), highlighting the role of halogenated aryl groups in enzyme inhibition .
Anti-Inflammatory Activity
- 4-(2-Chlorophenyl)-1,4-dihydropyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine () demonstrates COX-2 selectivity (IC50 = 0.12 µM), outperforming diclofenac in chronic inflammation models .
Biological Activity
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a compound that belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- CAS Number : 1144490-29-8
- Molecular Formula : CHClNO
- Molar Mass : 321.76 g/mol
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results demonstrated promising IC values suggesting effective inhibition of cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit activity against various bacterial strains and fungi. For instance, a derivative was tested against Bacillus subtilis and Escherichia coli, showing significant inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, pyrazolo[3,4-b]pyridine derivatives have demonstrated anti-inflammatory effects. One study reported that certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro, indicating potential for treating inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific molecular targets involved in cell signaling pathways associated with cancer growth and inflammation.
Case Studies
- Cytotoxicity in Cancer Cell Lines
- A series of analogs were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the molecular structure significantly affected their potency.
- Anti-inflammatory Activity Assessment
- A study evaluated the anti-inflammatory potential of several pyrazolo derivatives in a carrageenan-induced edema model in mice. The findings suggested that specific substitutions on the pyrazole ring enhanced anti-inflammatory activity.
Q & A
Q. What are the optimal synthetic pathways for 6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach, including cyclization of precursor molecules. For example:
Cyclization under acidic conditions : React 2-chlorobenzaldehyde derivatives with triazole or pyrazole precursors in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the pyrazolo-pyridine core .
Solvent and temperature optimization : Use polar aprotic solvents (e.g., DMF) under reflux (80–120°C) to enhance reaction efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the target compound .
Q. Key Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Chlorobenzaldehyde, POCl₃, reflux | 65–75 | |
| 2 | FeCl₃·6H₂O in [bmim][BF₄], 80°C | 70–80 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and dihydropyridinone NH (δ 10–12 ppm, broad singlet). Cross-validate with HMBC to confirm ring connectivity .
- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases) based on its pyrazolo-pyridinone scaffold. Validate with free energy calculations (MM-GBSA) .
- QSAR Modeling : Correlate substituent effects (e.g., 2-chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-dimensional NMR : Employ 1H-13C HSQC and HMBC to resolve overlapping signals. For example, distinguish pyridinone NH from aromatic protons via variable-temperature NMR .
- Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable proton assignments .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-methyl-1-phenylpyrazolo derivatives) .
Q. What experimental designs are robust for studying this compound’s thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air (heating rate: 10°C/min) to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic/endothermic events .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to profile degradation products via LC-MS .
Q. How can researchers validate conflicting bioactivity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Perform dose-ranging assays (e.g., IC₅₀ determinations) in triplicate using standardized cell lines (e.g., HEK293 or HepG2) .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed differences .
- Control Benchmarking : Compare results with reference compounds (e.g., staurosporine for kinase inhibition) to normalize assay conditions .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Screen with HCl or sodium salts to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) and characterize via dynamic light scattering (DLS) .
Q. How can reaction mechanisms for pyrazolo-pyridinone cyclization be experimentally validated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated precursors to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolates) .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to map energy profiles for cyclization pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
